ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as naphthyl, phenylethenyl, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method is favored for its efficiency and adherence to green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Additionally, employing catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and proteins can contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds share a similar core structure but differ in the substituents on the aromatic rings.
Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These derivatives have additional hydroxyl groups, which can influence their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
Molecular Formula
- C : 25
- H : 21
- N : 2
- O : 6
- S : 1
Molecular Weight
The molecular weight of the compound is approximately 455.5 g/mol .
IUPAC Name
The systematic name of the compound is:
ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Antimicrobial Activity
Research has indicated that compounds with similar thiazolo[3,2-a]pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolo-pyrimidines can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined to be in the range of 100–400 µg/mL , demonstrating their potential as antimicrobial agents .
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for anticancer activity. A study reported that certain derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were found to be in the micromolar range, indicating their potential as chemotherapeutic agents .
The mechanism underlying the biological activities of thiazolo[3,2-a]pyrimidine derivatives often involves inhibition of key enzymes or pathways in microbial and cancer cells. For example, some studies suggest that these compounds may act as inhibitors of DNA gyrase or topoisomerase enzymes, which are crucial for DNA replication and repair in bacteria and cancer cells .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives, one compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study utilized an agar well diffusion method to assess antimicrobial activity and reported significant inhibition zones for Bacillus subtilis and Pseudomonas aeruginosa.
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound A | 200 | Effective against E. coli |
Compound B | 150 | Effective against S. aureus |
Compound C | 300 | Effective against B. subtilis |
Case Study 2: Anticancer Screening
Another research effort focused on the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. The study assessed cell viability using an MTT assay across various concentrations.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | MCF-7 | 10 |
Compound E | HeLa | 15 |
Compound F | A549 | 12 |
These findings suggest that the structural features of ethyl (2E)-7-methyl derivatives contribute significantly to their biological activities.
Properties
Molecular Formula |
C29H24N2O3S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24N2O3S/c1-3-34-28(33)26-19(2)30-29-31(24(26)17-16-20-10-5-4-6-11-20)27(32)25(35-29)18-22-14-9-13-21-12-7-8-15-23(21)22/h4-18,24H,3H2,1-2H3/b17-16+,25-18+ |
InChI Key |
FFFCBBMKPZSNHJ-LKXRSCLBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC5=CC=CC=C54)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=CC5=CC=CC=C54)S2)C |
Origin of Product |
United States |
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